molecular formula C10H13N B055786 4-Methyl-3-(2-methylprop-1-en-1-yl)pyridine CAS No. 111422-56-1

4-Methyl-3-(2-methylprop-1-en-1-yl)pyridine

Cat. No.: B055786
CAS No.: 111422-56-1
M. Wt: 147.22 g/mol
InChI Key: ZFRAFGDYNFRVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a 2-methyl-1-propenyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, which lacks the methyl and propenyl substituents.

    4-Methylpyridine: A derivative with only a methyl group at the 4-position.

    3-(2-Methyl-1-propenyl)pyridine: A derivative with only the propenyl group at the 3-position.

Uniqueness

Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is unique due to the presence of both the methyl and propenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

111422-56-1

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-methyl-3-(2-methylprop-1-enyl)pyridine

InChI

InChI=1S/C10H13N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-7H,1-3H3

InChI Key

ZFRAFGDYNFRVDY-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)C=C(C)C

Canonical SMILES

CC1=C(C=NC=C1)C=C(C)C

Synonyms

Pyridine, 4-methyl-3-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

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